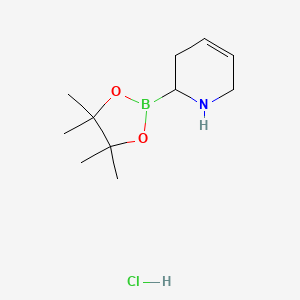

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride

Description

BenchChem offers high-quality 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9;/h5-6,9,13H,7-8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRRJTZATQVSIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC=CCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine; hydrochloride is a derivative of tetrahydropyridine and dioxaborolane. Its unique structure suggests potential biological activities that can be exploited in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 219.09 g/mol

- CAS Number : 25015-63-8

- IUPAC Name : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances the compound's reactivity and potential for forming stable complexes with biomolecules.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Antioxidant Activity : The dioxaborolane structure is known for its ability to scavenge free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.

Study 1: Neuroprotection in Cellular Models

A study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 45 ± 5 | 12 ± 1 |

| Compound | 75 ± 7 | 5 ± 0.5 |

This study highlights the potential of this compound as a neuroprotective agent in oxidative stress-related conditions.

Study 2: Anti-inflammatory Activity

In a separate investigation focusing on inflammation models using RAW264.7 macrophages, the compound was evaluated for its ability to inhibit nitric oxide production.

| Treatment | NO Production (µM) |

|---|---|

| Control | 20 ± 3 |

| Compound (10 µM) | 8 ± 1 |

| Compound (50 µM) | 3 ± 0.5 |

The results demonstrated a dose-dependent reduction in nitric oxide production, indicating its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.